molecular formula C13H14N2NaO14S2 B12316557 CID 167994308

CID 167994308

Cat. No.: B12316557
M. Wt: 509.4 g/mol
InChI Key: MHPRBGLKSPXDJF-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 167994308” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

The preparation methods for CID 167994308 involve several synthetic routes and reaction conditions. The industrial production methods typically include:

Chemical Reactions Analysis

CID 167994308 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one atom or group of atoms in the compound with another.

    Common Reagents and Conditions: These reactions often require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions may include controlled temperature, pressure, and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 167994308 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 167994308 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved. The detailed mechanism of action is still under investigation, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

CID 167994308 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in scientific research and industry.

Properties

Molecular Formula

C13H14N2NaO14S2

Molecular Weight

509.4 g/mol

InChI

InChI=1S/C13H14N2O14S2.Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);

InChI Key

MHPRBGLKSPXDJF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Origin of Product

United States

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